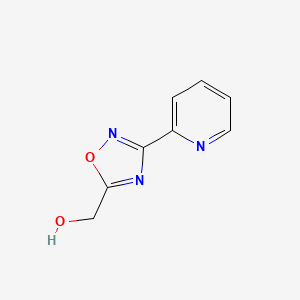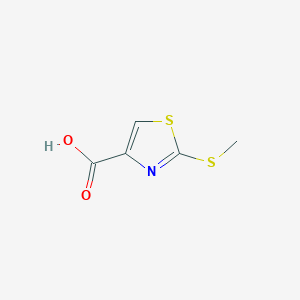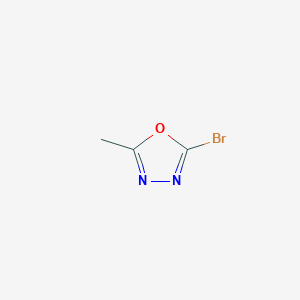![molecular formula C7H5FN2O B1344573 4-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 256519-10-5](/img/structure/B1344573.png)
4-fluoro-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
“4-fluoro-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Chemical Reactions Analysis
Imidazoles are versatile in chemical reactions. For instance, one research reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Applications De Recherche Scientifique
Synthetic Methodologies
Solid-phase Synthesis of Derivatives
Solid-phase synthesis techniques have been developed for derivatives of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one, employing Fmoc-α-amino acids and nitroaryl fluorides. This approach offers a versatile method for preparing various derivatives using commercially available building blocks (Messina et al., 2014).
Transition-Metal-Free Synthesis
A one-pot, transition metal-free method facilitates the synthesis of benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives, showcasing the versatility of this approach for substrates with various halogen substitutions and the exploration of fluorescence properties (Fang et al., 2014).
Biological Activities
Antagonists for Serotonin Receptors
Synthesis of N-alkylated benzo[d]imidazol-2(3H)-ones has led to the identification of compounds as potent dual serotonin receptor antagonists. This includes extensive evaluation of structure-activity relationships and the potential for crossing the blood-brain barrier, as demonstrated in primate studies using positron emission tomography (Deau et al., 2015).
Anti-inflammatory Activity
Synthesized fluorobenzimidazoles have shown significant inhibitory potencies against soluble epoxide hydrolase and 5-lipoxygenase, indicating potent anti-inflammatory activity. This research underscores the potential of these compounds in developing new anti-inflammatory drugs (Nandha et al., 2018).
Material Science
Organic Non-Linear Optical (NLO) Materials
Research on benzimidazole derivatives has revealed their promise as candidates for non-linear optical devices due to significant hyperpolarizability values. Such studies indicate the potential for these compounds in various NLO applications, with their behavior closely linked to intramolecular charge transfer excited states (Manikandan et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one is iron ions (Fe3+/2+) . The compound has been used as a ‘turn-on’ fluorescent probe for the highly sensitive detection of total iron content .
Mode of Action
The compound interacts with its target by emitting blue fluorescence in the presence of increasing concentrations of Fe3+/2+ . This fluorescence is a result of the significant changes in the dihedral angle, which stem from the isomerisation and rotation of the C-N bond .
Biochemical Pathways
It’s known that the compound plays a role in the detection of total iron content, which is crucial in various biological processes .
Pharmacokinetics
The compound’s rapid reaction time (achieving equilibrium within 1 min ) suggests a high bioavailability.
Result of Action
The primary result of the compound’s action is the emission of blue fluorescence in the presence of Fe3+/2+, allowing for the detection of total iron content . This makes it a valuable tool in various applications, including the monitoring of Fe3+/2+ in wine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. For instance, the compound exhibits no fluorescence alone but rapidly emits blue fluorescence in ethanol (EtOH) with increasing Fe3+/2+ concentrations . This suggests that the solvent environment plays a crucial role in the compound’s action.
Propriétés
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYKWGJCWMEJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)


![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)